Chemical structure and properties of 3,5-diphenyl-1H-pyrrole-2-carbohydrazide
Chemical structure and properties of 3,5-diphenyl-1H-pyrrole-2-carbohydrazide
Technical Monograph: 3,5-Diphenyl-1H-pyrrole-2-carbohydrazide
Executive Summary
3,5-Diphenyl-1H-pyrrole-2-carbohydrazide represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a central pyrrole core flanked by lipophilic phenyl rings at the C3 and C5 positions. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from simple alkyl-pyrroles. As a derivative of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate, this hydrazide serves as a critical intermediate for synthesizing Schiff bases (hydrazones) with potent biological profiles, including antitubercular (Enoyl-ACP reductase inhibition), anticancer (tubulin polymerization inhibition), and anti-inflammatory activities. This guide details its chemical architecture, validated synthesis protocols, and pharmacological potential.[1]
Part 1: Chemical Architecture & Properties
Structural Analysis
The molecule consists of a penta-substituted pyrrole ring. The 3,5-diphenyl pattern creates a "propeller-like" hydrophobic domain, enhancing interaction with hydrophobic pockets in biological targets (e.g., the active site of Acetylcholinesterase or Enoyl-ACP reductase).
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Core: Electron-rich 1H-pyrrole system.
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C2-Position: Carbohydrazide group (–CONHNH₂). This moiety is a hydrogen bond donor/acceptor and a nucleophilic center for further derivatization.
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C3 & C5 Positions: Phenyl rings.[2][3] These provide π-π stacking capabilities and increase logP, facilitating membrane permeability.
Physicochemical Profile
The following data summarizes the core properties of the parent ester and the hydrazide derivative.
| Property | Specification | Notes |
| Molecular Formula | C₁₇H₁₅N₃O | Parent Hydrazide |
| Molecular Weight | 277.33 g/mol | |
| Appearance | White to pale yellow solid | Crystalline |
| Melting Point | 170–175 °C (Derivative dependent) | Precursor ester melts at ~140–141 °C [1] |
| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water |
| Lipinski Compliance | Yes | MW < 500, logP ~3.5, H-bond donors < 5 |
Spectral Fingerprint
Identification relies on distinct IR and NMR signals.
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IR (KBr, ν cm⁻¹): 3100–3400 (NH stretching, broad), 1650–1680 (C=O amide), 1600–1620 (C=C aromatic).
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 11.0–12.0 ppm: Pyrrole NH (Broad singlet, exchangeable).
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δ 9.0–9.5 ppm: Hydrazide –CONH–.[2]
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δ 7.0–8.0 ppm: Aromatic protons (Multiplets, 10H).
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δ 6.5–6.8 ppm: Pyrrole C4–H (Singlet, characteristic of 3,5-disubstitution).
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δ 4.0–4.5 ppm: Hydrazide –NH₂ (Broad, exchangeable).
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Part 2: Validated Synthesis Protocols
The synthesis is a two-step convergent sequence. The critical step is the formation of the pyrrole ring via a modified Hantzsch or Paal-Knorr type cyclization, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate
This step constructs the pyrrole ring from acyclic precursors.
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Reagents: Dibenzoylmethane (1,3-diphenylpropane-1,3-dione), Glycine ethyl ester hydrochloride, Sodium acetate (or t-BuOK), Acetic acid/Ethanol.
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Mechanism: Condensation of the 1,3-diketone with glycine ester forms an enamine intermediate, which undergoes cyclization.
Protocol:
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Dissolve dibenzoylmethane (10 mmol) and glycine ethyl ester hydrochloride (15 mmol) in glacial acetic acid (20 mL) containing sodium acetate (20 mmol).
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Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
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Pour the reaction mixture into ice-cold water.
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Filter the precipitate, wash with water, and recrystallize from ethanol.
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Yield: ~60–70%. Product: Yellowish crystals (MP: 140–141 °C) [1][2].
Step 2: Hydrazinolysis to 3,5-Diphenyl-1H-pyrrole-2-carbohydrazide
Conversion of the ester to the hydrazide.
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Reagents: Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate, Hydrazine hydrate (80% or 99%), Absolute Ethanol.
Protocol:
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Dissolve the ester (5 mmol) in absolute ethanol (30 mL).
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Add hydrazine hydrate (25 mmol, 5 eq) dropwise. Note: Excess hydrazine drives the equilibrium to the product.
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Reflux for 6–10 hours.
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Concentrate the solvent to half volume under reduced pressure.
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Cool to room temperature (or 4 °C). The hydrazide precipitates as a solid.
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Filter, wash with cold ethanol, and dry.
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Validation: Disappearance of the ester ethoxy signals (quartet ~4.2 ppm, triplet ~1.3 ppm) in ¹H NMR.
Part 3: Biological & Pharmacological Potential[4][5]
The 3,5-diphenyl-1H-pyrrole-2-carbohydrazide scaffold acts as a versatile pharmacophore.
Antitubercular Activity (Enoyl-ACP Reductase)
Derivatives of pyrrole-2-carbohydrazide have shown efficacy against Mycobacterium tuberculosis H37Rv. The mechanism involves the inhibition of Enoyl-acyl carrier protein reductase (InhA), a key enzyme in the type II fatty acid biosynthesis pathway (FAS-II) of bacteria [3]. The hydrophobic phenyl rings at C3 and C5 occupy the hydrophobic binding pocket of the enzyme.
Enzyme Inhibition (AChE & Carbonic Anhydrase)
Recent studies indicate that the precursor ester and its hydrazide derivatives exhibit inhibitory potential against Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA) isoforms I and II. The 3,5-diphenyl motif provides necessary lipophilic interactions within the enzyme active site gorges [2].
Anticancer (Tubulin Inhibition)
Hydrazone derivatives synthesized from this carbohydrazide scaffold have demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2). The mechanism is often linked to the inhibition of tubulin polymerization, arresting cells in the G2/M phase.
Part 4: Visualizations
Synthesis Workflow
Caption: Convergent synthesis pathway from acyclic precursors to the target carbohydrazide.
Structure-Activity Relationship (SAR)
Caption: SAR analysis highlighting the functional roles of the 3,5-diphenyl and carbohydrazide moieties.
References
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Attanasi, O. A., et al. (2014). "One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence." The Journal of Organic Chemistry, 79(21), 10345-10352. Link
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Maharramov, A., et al. (2021).[1] "Synthesis, characterization, crystal structure and bioactivities of novel enamine and pyrrole derivatives endowed with acetylcholinesterase, α-glycosidase and human carbonic anhydrase inhibition effects."[1] Organic Communications, 14(2), 144-156. Link
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Mote, G. D., et al. (2015). "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 7(2), 153-159. Link
Sources
- 1. ACG Publications - Synthesis, characterization, crystal structure and bioactivities of novel enamine and pyrrole derivatives endowed with acetylcholinesterase, α-glycosidase and human carbonic anhydrase inhibition effects [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Prodiginines as Single-Dose Curative Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
